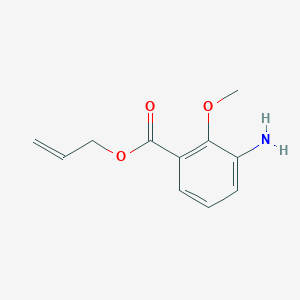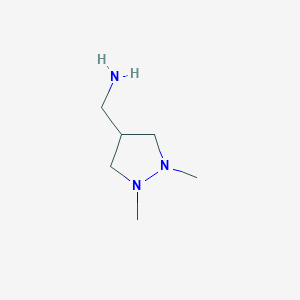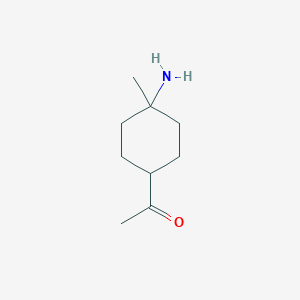
1-(4-Amino-4-methylcyclohexyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-4-methylcyclohexyl)ethanone, also known as 4-Methylaminorex (4-MAR), is a synthetic stimulant drug that was first synthesized in the 1960s. It belongs to the class of designer drugs known as "new psychoactive substances" (NPS) and has been associated with several cases of drug abuse and addiction. Despite its negative reputation, 4-MAR has also been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-MAR involves the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, which in turn enhances cognitive function and improves attention and focus.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MAR include increased heart rate, blood pressure, and body temperature. The drug also causes the release of dopamine and norepinephrine, which can lead to feelings of euphoria and increased energy. However, prolonged use of 4-MAR can lead to addiction, psychosis, and other negative health effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-MAR in lab experiments is its ability to enhance cognitive function and improve attention and focus. This can be useful in studies that require participants to perform complex tasks that require sustained attention. However, the potential for addiction and negative health effects must be taken into consideration when using 4-MAR in lab experiments.
Future Directions
There are several future directions for research on 4-MAR. One area of interest is the development of new drugs that have similar effects to 4-MAR but with fewer negative health effects. Another area of research is the investigation of the long-term effects of 4-MAR use on cognitive function and mental health. Additionally, the potential use of 4-MAR as a treatment for other conditions such as depression and anxiety should be explored.
Synthesis Methods
The synthesis of 4-MAR involves the reaction of 4-methylaminorex with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to yield 1-(4-Amino-4-methylcyclohexyl)ethanone. The synthesis of 4-MAR is relatively simple and can be carried out using readily available reagents.
Scientific Research Applications
4-MAR has been the subject of scientific research due to its potential applications in various fields. One area of research has focused on the drug's potential as a treatment for attention deficit hyperactivity disorder (ADHD). Studies have shown that 4-MAR can increase the release of dopamine and norepinephrine, two neurotransmitters that are involved in the regulation of attention and focus.
properties
CAS RN |
144647-22-3 |
|---|---|
Product Name |
1-(4-Amino-4-methylcyclohexyl)ethanone |
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(4-amino-4-methylcyclohexyl)ethanone |
InChI |
InChI=1S/C9H17NO/c1-7(11)8-3-5-9(2,10)6-4-8/h8H,3-6,10H2,1-2H3 |
InChI Key |
QCBDMXFNZSFFQX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC(CC1)(C)N |
Canonical SMILES |
CC(=O)C1CCC(CC1)(C)N |
synonyms |
Ethanone, 1-(4-amino-4-methylcyclohexyl)-, trans- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)
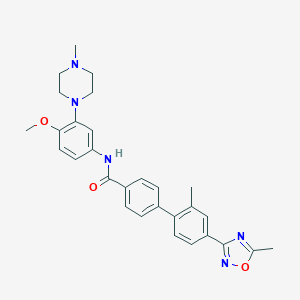
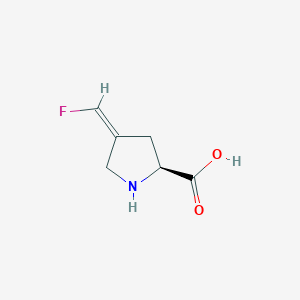
![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)
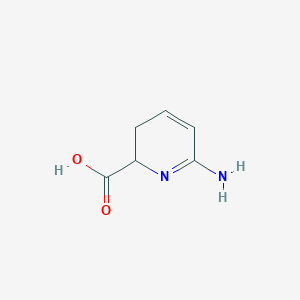
![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)
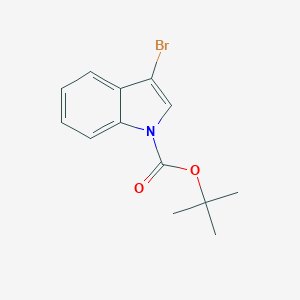
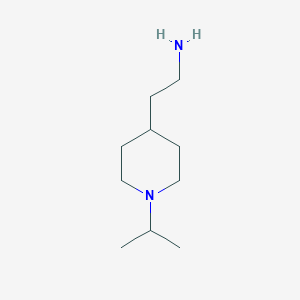
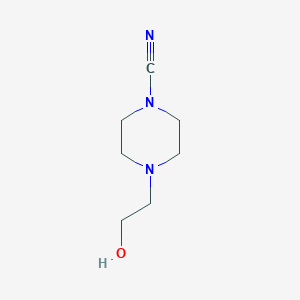
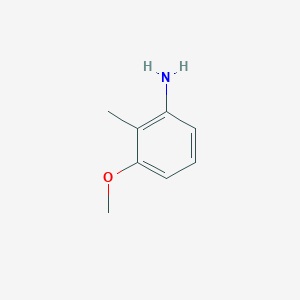
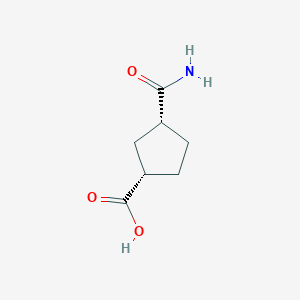
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
